molecular formula C6H3BrN4O2 B2773850 1-Azido-3-bromo-2-nitrobenzene CAS No. 1862779-14-3

1-Azido-3-bromo-2-nitrobenzene

Cat. No. B2773850
CAS RN: 1862779-14-3
M. Wt: 243.02
InChI Key: DLMXARWKRYCQDK-UHFFFAOYSA-N
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Description

“1-Azido-3-bromo-2-nitrobenzene” is an organic compound with the molecular formula C6H3BrN4O2 . It is a derivative of benzene, which is a six-membered ring with three double bonds . The compound contains three substituents: an azido group (-N3), a bromo group (-Br), and a nitro group (-NO2) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an azido group, a bromo group, and a nitro group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be quite diverse, given the presence of the azido, bromo, and nitro groups. These groups are reactive and could participate in various types of reactions, such as substitution reactions, reduction reactions, and cycloaddition reactions .

Scientific Research Applications

Photoreaction Studies

The crystalline-state photoreaction of 1-azido-2-nitrobenzene was investigated using X-ray crystallography, IR spectroscopy, ESR, and theoretical calculations. This study revealed the direct observation of benzofuroxan formation upon low-temperature photolysis, suggesting the presence of a triplet nitrene as an intermediate in heterocycle formation. This research provides insights into the reactivity and photoreactivity of azido-nitrobenzene compounds, which could inform the development of new materials or chemical processes involving 1-azido-3-bromo-2-nitrobenzene (Takayama et al., 2003).

Catalysis and Organic Synthesis

This compound can be a precursor or intermediate in synthetic organic chemistry. For instance, nitrosobenzenes have been used in the efficient synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This reaction occurs under redox-neutral conditions with high efficiency and functional group tolerance, highlighting the utility of nitroarene derivatives in constructing complex nitrogen-containing heterocycles (Wang & Li, 2016).

Molecular Materials Development

The synthesis, spectroscopy, thermal analysis, and magnetic properties of metal complexes with Schiff base dye ligands containing azo groups derived from nitrobenzene derivatives have been explored. These studies are significant for the development of new materials with potential applications in electronics, photonics, and as sensors due to their unique magnetic and optical properties (Ahmadi & Amani, 2012).

Gold-Catalyzed Synthesis

Gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade of nitroalkyne substrates demonstrates the versatility of nitroarenes in facilitating complex molecular transformations. The resulting azacyclic compounds have implications in the development of pharmaceuticals and agrochemicals, highlighting a direct application of research involving this compound derivatives (Jadhav et al., 2011).

Safety and Hazards

As with any chemical compound, handling “1-Azido-3-bromo-2-nitrobenzene” would require appropriate safety measures. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, such as gloves and eye/face protection, when handling this compound .

Future Directions

The future directions for research on “1-Azido-3-bromo-2-nitrobenzene” could include exploring its potential applications in various fields, such as organic synthesis and medicinal chemistry . For instance, the compound could be used as a building block for the synthesis of biologically active compounds .

properties

IUPAC Name

1-azido-3-bromo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXARWKRYCQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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